benzyl(3-methylbutyl)amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

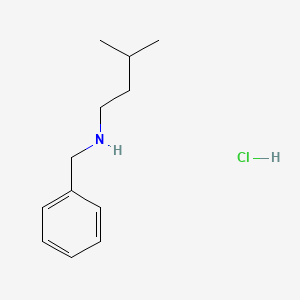

Benzyl(3-methylbutyl)amine hydrochloride is a chemical compound. It consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2), with a 3-methylbutyl side chain . This compound is likely to be used in laboratory settings .

Synthesis Analysis

The synthesis of benzyl(3-methylbutyl)amine hydrochloride could involve several steps. One possible route is the reaction of benzyl chloride and ammonia, which is a common method for producing benzylamines . Another method could involve the reduction of benzonitrile or reductive amination of benzaldehyde, both done over Raney nickel . The exact synthesis process for benzyl(3-methylbutyl)amine hydrochloride might vary depending on the specific requirements and conditions.Molecular Structure Analysis

The molecular structure of benzyl(3-methylbutyl)amine hydrochloride would consist of a benzyl group attached to an amine functional group, with a 3-methylbutyl side chain . The nitrogen atom in the amine group would have a lone pair of electrons, which could participate in various chemical reactions .Chemical Reactions Analysis

Benzyl(3-methylbutyl)amine hydrochloride, like other amines, could undergo various chemical reactions. For instance, it could undergo oxidation at the benzylic position, as alkyl side chains are activated towards oxidation at this position . It could also undergo bromination under radical conditions . The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of benzyl(3-methylbutyl)amine hydrochloride would depend on its specific structure. Amines in general are known to be basic due to the lone pair of electrons on the nitrogen atom . They also have the ability to form hydrogen bonds, which could affect their boiling points and solubilities .Mécanisme D'action

Safety and Hazards

The safety and hazards associated with benzyl(3-methylbutyl)amine hydrochloride would depend on its specific properties and uses. Like other amines, it could be harmful if swallowed, inhaled, or if it comes into contact with the skin . It’s always important to handle such chemicals with appropriate safety measures.

Propriétés

IUPAC Name |

N-benzyl-3-methylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-11(2)8-9-13-10-12-6-4-3-5-7-12;/h3-7,11,13H,8-10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEVHQJCWNAFCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNCC1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl(3-methylbutyl)amine hydrochloride | |

CAS RN |

4462-18-4 |

Source

|

| Record name | Benzenemethanamine, N-(3-methylbutyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4462-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.